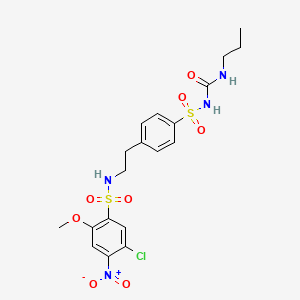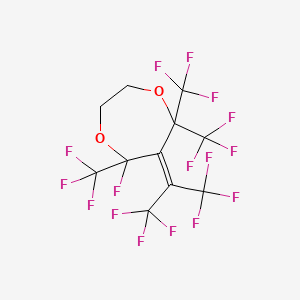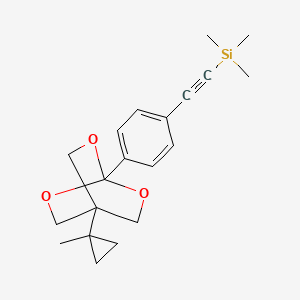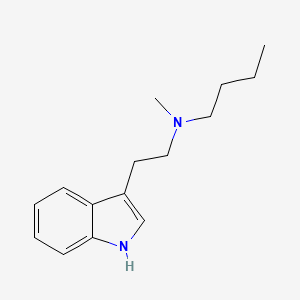
Methylbutyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbutyltryptamine, also known as N-methyl-N-butyltryptamine, is a lesser-known psychedelic compound belonging to the tryptamine family. It was first synthesized by Alexander Shulgin and is documented in his book “Tryptamines I Have Known and Loved” (TiHKAL). The compound is known for producing a heavy body load with dehydration and visuals similar to those of dimethyltryptamine (DMT). The minimum dosage is listed as 250-400 mg, with effects lasting 4-6 hours .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylbutyltryptamine can be synthesized through various synthetic routes. One common method involves the alkylation of tryptamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a lesser-known compound. similar tryptamines are often produced using large-scale organic synthesis techniques, involving automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methylbutyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Reduced tryptamine analogs.
Substitution: Various substituted tryptamines depending on the reagents used.
Aplicaciones Científicas De Investigación
Methylbutyltryptamine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of tryptamines.
Biology: Investigated for its effects on serotonin receptors and potential as a psychoactive agent.
Medicine: Explored for its potential therapeutic effects in treating mental health disorders.
Industry: Utilized in the synthesis of other tryptamine derivatives for pharmaceutical research.
Mecanismo De Acción
The mechanism of action of methylbutyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered states of consciousness and perception, similar to other psychedelic tryptamines. The compound’s effects are mediated through the activation of these receptors, which modulate neurotransmitter release and neuronal activity .
Comparación Con Compuestos Similares
Methylbutyltryptamine is similar to other tryptamines such as dimethyltryptamine (DMT), diethyltryptamine (DET), and dibutyltryptamine (DBT). it is unique in its specific substitution pattern, which affects its potency and duration of action. Unlike DMT, which has a rapid onset and short duration, this compound has a longer duration of effects. Dibutyltryptamine, on the other hand, is less potent and has a different psychoactive profile .
List of Similar Compounds
- Dimethyltryptamine (DMT)
- Diethyltryptamine (DET)
- Dibutyltryptamine (DBT)
- N-methyl-N-isopropyltryptamine (MiPT)
- N-methyl-N-ethyltryptamine (MET)
Propiedades
Número CAS |
848130-12-1 |
|---|---|
Fórmula molecular |
C15H22N2 |
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C15H22N2/c1-3-4-10-17(2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3 |
Clave InChI |
PUEYINPKMCBJCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)CCC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



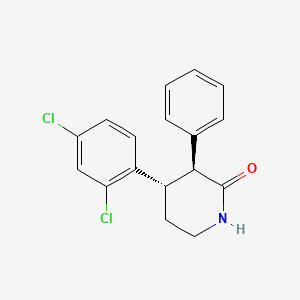
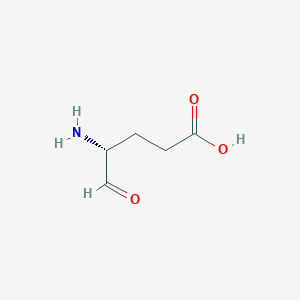
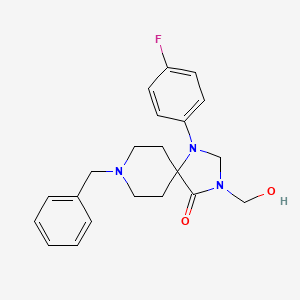
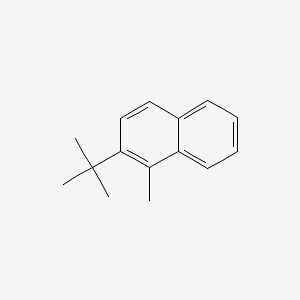
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
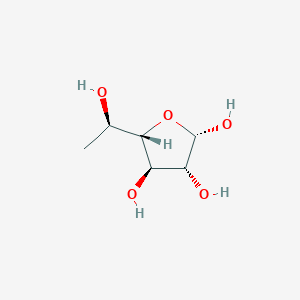
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
